Dapagliflozin impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapagliflozin impurity A: is a byproduct formed during the synthesis and degradation of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is significant in pharmaceutical research and quality control to ensure the safety and efficacy of the final drug product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin impurity A involves several steps, starting with the acylation of 2-chloro-5-bromobenzoic acid . This is followed by a series of reactions including Friedel-Crafts alkylation, carbonyl reduction, and condensation . The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as n-butyllithium .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process .
化学反応の分析
Types of Reactions: Dapagliflozin impurity A undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized products.
Substitution: Substitution reactions can replace specific atoms or groups within the impurity molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Dapagliflozin impurity A has several scientific research applications:
作用機序
The mechanism of action of dapagliflozin impurity A is not as well-studied as that of dapagliflozin itself. it is known that impurities can affect the overall pharmacological profile of the drug. Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion . The presence of impurities like this compound can potentially alter this mechanism by interacting with the same or different molecular targets .
類似化合物との比較
- Benzylic hydroxy dapagliflozin
- Oxo dapagliflozin
- Desethyl dapagliflozin
Comparison: Dapagliflozin impurity A is unique in its specific structure and formation pathway. While other impurities like benzylic hydroxy dapagliflozin and oxo dapagliflozin also form during the synthesis and degradation of dapagliflozin, they have different chemical properties and potential impacts on the drug’s efficacy and safety . The study of these impurities is essential for a comprehensive understanding of the drug’s stability and quality .
特性
分子式 |
C21H25ClO8 |
---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1 |
InChIキー |
LNALRIDFLCYCGX-XYKZKTJVSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO |
正規SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。